

# 2-(1,1-Difluoroethyl)pyridine molecular weight and formula

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## Compound of Interest

Compound Name: 2-(1,1-Difluoroethyl)pyridine

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## An In-Depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine

This guide provides a comprehensive technical overview of **2-(1,1-difluoroethyl)pyridine**, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, characterization, reactivity, and applications, offering field-proven insights for professionals in the field.

## Core Molecular Profile

**2-(1,1-Difluoroethyl)pyridine** is a pyridine derivative where the hydrogen atoms on the alpha-carbon of an ethyl substituent at the 2-position have been replaced by fluorine. This specific substitution imparts unique electronic properties that are highly valued in modern drug design.

## Molecular Formula and Weight

The chemical identity of this compound is established by its molecular formula and weight.

- Molecular Formula: C<sub>7</sub>H<sub>7</sub>F<sub>2</sub>N<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>
- Molecular Weight: 143.13 g/mol <sup>[2]</sup><sup>[3]</sup>
- Exact Mass: 143.054656 g/mol <sup>[1]</sup>

These fundamental values are the bedrock for all stoichiometric calculations and analytical interpretations involving this molecule.

# Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of **2-(1,1-difluoroethyl)pyridine** is essential for its purification, handling, and structural confirmation. The introduction of the gem-difluoro group significantly influences these properties compared to its non-fluorinated analogue, 2-ethylpyridine.

## Table of Physicochemical Properties

Property	Value	Source
Boiling Point	158.2 ± 30.0 °C (Predicted)	[3]
Density	1.124 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	3.21 ± 0.12 (Predicted)	[3]

Note: The properties listed are predicted values and should be used as a guideline. Experimental verification is recommended.

The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2).

## Spectroscopic Characterization

Structural elucidation relies on standard analytical techniques.

- Mass Spectrometry (MS): The compound has been analyzed by GC-MS. The mass spectrum is crucial for confirming the molecular weight and identifying characteristic fragmentation patterns.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>13</sup>C NMR data for **2-(1,1-difluoroethyl)pyridine** is publicly available.[1] The carbon of the CF<sub>2</sub> group exhibits a characteristic triplet due to coupling with the two fluorine atoms, a key signature for structural confirmation. The chemical shifts of the pyridine ring carbons are also influenced by the electron-withdrawing substituent.[4]

## Synthesis and Manufacturing

The most direct and widely recognized method for synthesizing geminal difluoroalkanes is the deoxofluorination of a corresponding ketone. For **2-(1,1-difluoroethyl)pyridine**, the logical precursor is 2-acetylpyridine.

## Key Reagents and Rationale

Diethylaminosulfur Trifluoride (DAST) is a preferred reagent for this transformation.<sup>[5]</sup>

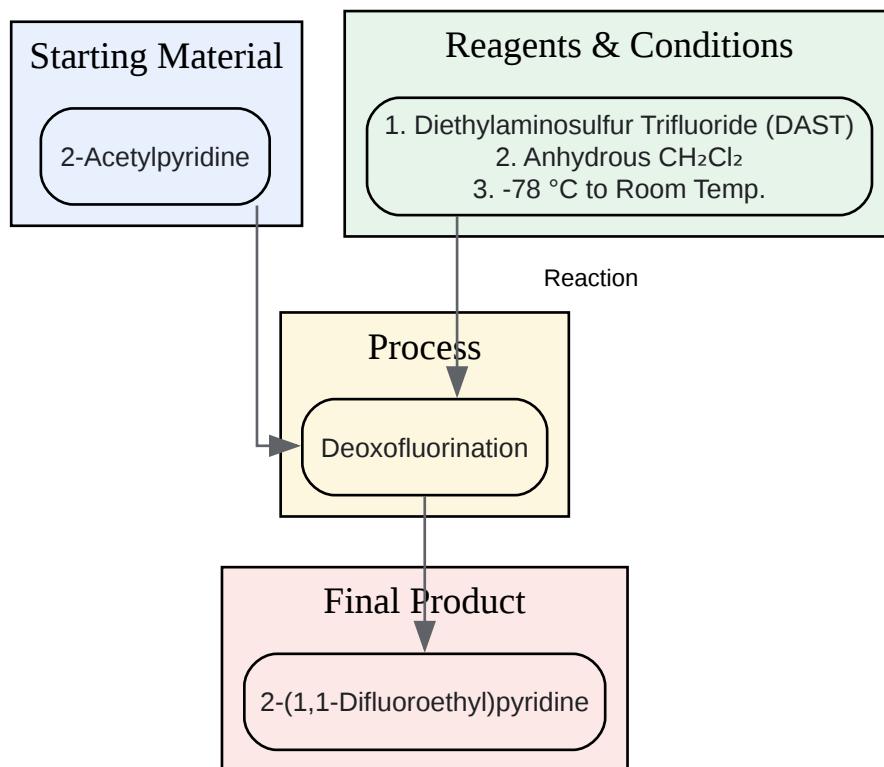
- Expertise & Experience: DAST is favored over harsher reagents like sulfur tetrafluoride (SF<sub>4</sub>) because it is a liquid that can be used in standard glassware at moderate temperatures and atmospheric pressure.<sup>[5][6]</sup> This makes the procedure more accessible and safer for laboratory-scale synthesis. It is particularly effective for converting ketones to geminal difluorides.<sup>[5]</sup>
- Trustworthiness: The reaction mechanism is well-understood and predictable. DAST converts the ketone into an intermediate that readily undergoes nucleophilic substitution by fluoride, ensuring the formation of the desired C-F bonds at the same carbon atom.

## Experimental Protocol: Synthesis via Deoxofluorination

- Preparation: In a fume hood, a dry, inert-atmosphere reaction flask (e.g., Schlenk flask) is charged with the starting material, 2-acetylpyridine.
- Solvation: An anhydrous, non-protic solvent such as dichloromethane (DCM) or chloroform is added to dissolve the ketone.
- Cooling: The reaction vessel is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the exothermic reaction and minimize side-product formation.
- Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution. The slow addition rate is a crucial safety and selectivity measure.
- Reaction: The mixture is allowed to stir at -78 °C and then warm slowly to room temperature over several hours to ensure the reaction proceeds to completion.
- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) to neutralize the acidic byproducts.

- Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are dried over an anhydrous salt (e.g.,  $MgSO_4$ ), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2-(1,1-Difluoroethyl)pyridine**.

## Reactivity and Applications in Drug Development

The incorporation of fluorine is a cornerstone strategy in modern medicinal chemistry, used to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[\[7\]](#)

## Chemical Reactivity

The 2-(1,1-difluoroethyl) group is strongly electron-withdrawing. This has two primary consequences for the molecule's reactivity:

- Pyridine Ring Deactivation: The pyridine ring is rendered less susceptible to electrophilic aromatic substitution.
- Increased Susceptibility to Nucleophilic Attack: The ring becomes more electron-deficient, making it a better target for nucleophilic aromatic substitution, particularly at the 4- and 6-positions. The fluorine atoms themselves are generally stable and do not participate in reactions under typical synthetic conditions.

## Role in Medicinal Chemistry

The 1,1-difluoroethyl moiety is a valuable building block for several reasons:

- Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the half-life of a drug candidate.
- Modulation of Lipophilicity: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.
- Bioisosterism: The difluoromethyl group ( $\text{CF}_2\text{H}$ ) is considered a lipophilic bioisostere of a hydroxyl or thiol group.<sup>[8]</sup> Similarly, the  $\text{CF}_2$  group can act as a bioisostere for a carbonyl group or ether linkage, allowing chemists to fine-tune binding interactions with biological targets like enzymes and receptors.

While specific drugs containing the **2-(1,1-difluoroethyl)pyridine** moiety are not prominently listed in publicly available databases, this structural motif is representative of a class of compounds actively explored in drug discovery programs targeting a wide range of diseases.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-(1,1-difluoroethyl)pyridine** is not widely available, data from closely related fluorinated pyridines and substituted pyridines can provide authoritative guidance.<sup>[9][10][11]</sup>

## Hazard Identification

Based on analogous compounds, **2-(1,1-difluoroethyl)pyridine** should be handled as a potentially hazardous substance with the following warnings:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[9][10][12]
- H319: Causes serious eye irritation.[9][10][12]
- H335: May cause respiratory irritation.[9][10][12]

## Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]
- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]
- Eye Protection: Use safety glasses with side shields or chemical goggles.[10]
- Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[13]

## Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

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